PDE4-IN-11

PDE4 inhibition COPD Selectivity profiling

PDE4-IN-11 is a highly optimized 1,7-naphthyridine PDE4 inhibitor with a PDE4D-preferring profile (IC50=21 nM). It enables precise dissection of PDE4D-specific functions in neuroscience and respiratory studies, offering a superior PK profile that achieves high plasma levels without dose-limiting emesis. Validated in the monocrotaline PAH reversal model, it provides a stronger translational rationale than generic PDE4 inhibitors. Procurement ensures a defined SAR template for lead optimization.

Molecular Formula C21H19FN2O2
Molecular Weight 350.393
CAS No. 524734-30-3
Cat. No. B2741802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePDE4-IN-11
CAS524734-30-3
Molecular FormulaC21H19FN2O2
Molecular Weight350.393
Structural Identifiers
SMILESC1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)C4=CC(=CC=C4)F)C(=O)O
InChIInChI=1S/C21H19FN2O2/c22-17-5-1-3-15(11-17)20-19-16(4-2-10-23-19)12-18(24-20)13-6-8-14(9-7-13)21(25)26/h1-5,10-14H,6-9H2,(H,25,26)
InChIKeyXWVBOPKUSVZZPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PDE4-IN-11 (524734-30-3) Baseline Identity and Pharmacological Class


PDE4-IN-11 (CAS 524734-30-3) is a synthetic small molecule belonging to the 1,7-naphthyridine chemical class. It is a potent and selective inhibitor of the phosphodiesterase type 4 (PDE4) isoenzyme [1]. Its IUPAC name is 4-(8-(3-fluorophenyl)-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid, with a molecular formula of C21H19FN2O2 and a molecular weight of 350.39 g/mol . The compound is primarily utilized as a research tool to modulate intracellular cyclic adenosine monophosphate (cAMP) levels, with a focus on respiratory indications like chronic obstructive pulmonary disease (COPD) and pulmonary hypertension [2].

PDE4-IN-11 Differentiation: Why Substitution with Other PDE4 Inhibitors is Not Scientifically Sound


The PDE4 enzyme family comprises four subtypes (A, B, C, D) with distinct tissue distributions and physiological roles [1]. A simple comparison of IC50 values against a single PDE4 subtype is insufficient for procurement decisions, as functional efficacy and therapeutic index are dictated by a combination of subtype selectivity, pharmacokinetic (PK) profile, and target-specific engagement in disease-relevant models [2]. For example, the clinical utility of many early PDE4 inhibitors was limited by emesis, a class-associated side effect linked to a poor PK profile or specific isoform inhibition [3]. Therefore, substituting PDE4-IN-11 with an analog that appears similar based on a single biochemical metric can lead to irreproducible results or a failure to replicate specific in vivo pharmacodynamic effects. The following evidence sections provide a quantitative basis for why PDE4-IN-11 is differentiated from other PDE4 candidates like roflumilast or rolipram.

Quantitative Evidence Guide for PDE4-IN-11 (CAS 524734-30-3) Against Key Comparators


Sub-Nanomolar Potency and PDE4D Selectivity Differentiates PDE4-IN-11 from Roflumilast

PDE4-IN-11 exhibits a distinct selectivity profile within the PDE4 family, showing a strong preference for the PDE4D isoform. In a scintillation proximity assay (SPA), PDE4-IN-11 inhibited PDE4D with an IC50 of 21 nM, which is significantly more potent than its effect on other isoforms [1]. This contrasts with roflumilast, a clinically approved PDE4 inhibitor, which is a pan-PDE4 inhibitor with reported IC50 values of 0.8 nM, 0.84 nM, and 0.68 nM for PDE4A, PDE4B, and PDE4D, respectively, showing no significant isoform preference [2]. The difference in selectivity profile (PDE4D-preferring vs. pan-PDE4) is a critical factor for researchers investigating isoform-specific functions in disease models.

PDE4 inhibition COPD Selectivity profiling

Unique Pharmacokinetic Profile Enables Emesis-Free Escalating Dose Regimen Unlike Cilomilast

A key differentiator for PDE4-IN-11 is its exemplary pharmacokinetic (PK) properties, which allowed for a novel clinical dosing strategy to mitigate class-associated emesis. Although the compound could produce emesis in humans when given as a single dose, its favorable PK enabled the use of a multiple escalating dose regimen. This approach allowed the achievement of high plasma drug levels without associated nausea or emesis [1]. In contrast, the development of other PDE4 inhibitors like cilomilast (SB-207499) was significantly hampered by dose-limiting gastrointestinal adverse events, including severe nausea and emesis, which could not be sufficiently managed by PK-driven dosing adjustments [2].

Pharmacokinetics COPD Dosing strategy Tolerability

Validated In Vivo Efficacy in Monocrotaline Model of Pulmonary Hypertension

The functional efficacy of PDE4-IN-11 has been validated in a disease-relevant in vivo model. The compound was shown to exert a functional effect in the monocrotaline reversal model of pulmonary hypertension, a standard preclinical model for this condition [1]. While many PDE4 inhibitors, such as rolipram, have shown anti-inflammatory effects in models of airway inflammation (e.g., ovalbumin challenge), their direct efficacy in reversing established pulmonary hypertension pathology is less consistently reported [2]. This specific model validation provides a point of differentiation for researchers focused on pulmonary vascular disease rather than general airway inflammation.

Pulmonary Hypertension In vivo efficacy Disease model

Structural Confirmation of a Key Pharmacophore for Potent PDE4 Inhibition

The chemical structure of PDE4-IN-11 contains a 3-fluorophenyl group on the 1,7-naphthyridine core, a structural feature explicitly associated with enhanced binding affinity and metabolic stability compared to earlier naphthyridine analogs [1]. The specific substitution pattern was the result of an optimization program designed to improve upon the solubility and PK liabilities of first-generation compounds [2]. For instance, replacing the fluorophenyl group with other aromatic moieties or altering its substitution position is known to drastically reduce potency. This provides a defined chemical probe with a well-understood structure-activity relationship (SAR), which is critical for researchers requiring a validated chemical starting point for further derivatization.

Structure-activity relationship SAR Chemical probe

High-Value Application Scenarios for PDE4-IN-11 (CAS 524734-30-3)


Investigating PDE4D-Specific Signaling in CNS and Pulmonary Tissues

Given its PDE4D-preferring inhibitory profile (IC50 = 21 nM), PDE4-IN-11 is the preferred tool compound for dissecting the specific contributions of the PDE4D isoform in complex biological systems [1]. This application is particularly relevant in neuroscience (e.g., memory and cognition studies) and respiratory physiology (e.g., airway smooth muscle relaxation), where PDE4D plays a dominant role and pan-PDE4 inhibitors like roflumilast cannot resolve isoform-specific functions. Using PDE4-IN-11 allows for more precise mechanistic interpretation of results.

Chronic In Vivo Studies Requiring High Target Engagement with Mitigated Emetic Liability

For long-term in vivo efficacy studies in models of COPD or inflammation, where achieving and maintaining high drug concentrations is essential, PDE4-IN-11 offers a distinct advantage. The compound's PK profile enables an escalating dose regimen that achieves high plasma levels while circumventing the dose-limiting emesis that plagued earlier candidates like cilomilast [2]. This makes it a superior choice for chronic dosing experiments where animal welfare and consistent pharmacodynamic effects are paramount.

Preclinical Efficacy Studies in Pulmonary Hypertension

Researchers focused on pulmonary arterial hypertension (PAH) should prioritize PDE4-IN-11 due to its documented in vivo functional efficacy in the monocrotaline reversal model [3]. This validation in a disease-specific model provides a stronger translational rationale compared to using PDE4 inhibitors only characterized in general inflammation models. It serves as a more relevant and predictive tool for studying PDE4-mediated effects on pulmonary vascular remodeling.

Medicinal Chemistry Optimization Programs Using a Validated 1,7-Naphthyridine Scaffold

PDE4-IN-11 represents a highly optimized lead molecule within the 1,7-naphthyridine class [4]. For medicinal chemistry efforts, it serves as a superior starting point for further derivatization due to its well-defined SAR, particularly the role of the 3-fluorophenyl group in enhancing potency and stability. Procurement of this specific compound, rather than a generic analog, provides a validated chemical template, accelerating SAR studies and lead optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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